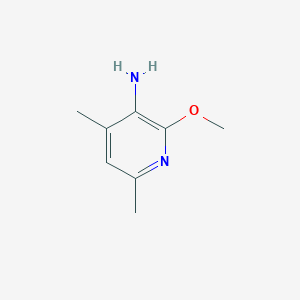

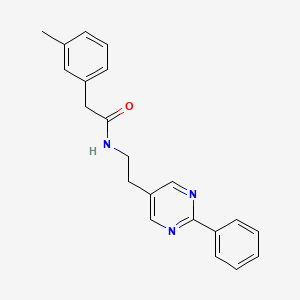

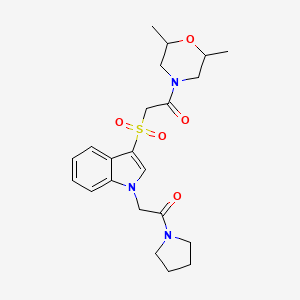

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is a useful research compound. Its molecular formula is C17H22N6O3S and its molecular weight is 390.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiproliferative Activity

Research has shown that derivatives of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide possess significant antiproliferative effects against human cancer cell lines. Compounds synthesized by nucleophilic substitution reactions demonstrated good activity on various cell lines, suggesting potential as anticancer agents upon further investigation (L. Mallesha et al., 2012).

Antioxidant Properties

Analogues of the compound, featuring free radical scavenger groups, have been synthesized and studied for their antioxidant properties. These compounds bind to ions and protect cells against oxidative stress-induced cell viability decrease and glutathione levels, positioning them as candidates for the prevention of diseases like cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Hongxiao Jin et al., 2010).

Antidepressant-like Activity

Derivatives have shown antidepressant-like effects in preclinical models, demonstrating interaction with serotonin receptors. These findings suggest a potential mechanism through which these compounds could be developed for depression treatment, highlighting the importance of serotonergic system involvement (E. Kędzierska et al., 2019).

Antimicrobial Agents

Novel derivatives have been synthesized and evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. Certain compounds displayed potent inhibitory activity, indicating their potential use as antimicrobial agents (B. Krishnamurthy et al., 2011).

作用機序

Target of Action

The primary target of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is the serotonergic system . This system is a broad network of neurons that produce and respond to the neurotransmitter serotonin, which is involved in many physiological processes, including mood regulation, appetite, and sleep.

Mode of Action

This compound interacts with its targets by binding to serotonin 5-HT 1A receptors . This interaction can modulate the activity of these receptors, leading to changes in the transmission of serotonin signals. In some cases, it may also interact with the 5-HT 2C receptors .

Biochemical Pathways

The compound’s interaction with the serotonergic system can affect various biochemical pathways. For instance, it can influence the synthesis, release, and reuptake of serotonin , thereby altering the overall levels of this neurotransmitter in the brain . These changes can have downstream effects on mood, appetite, and other physiological processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in serotonergic transmission. By modulating the activity of serotonin receptors, the compound can alter the signaling pathways regulated by this neurotransmitter. This can lead to changes in mood and other physiological responses .

生化学分析

Biochemical Properties

It is known that similar compounds have been used as derivatization reagents for carboxyl groups on peptides . This suggests that N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide may interact with enzymes, proteins, and other biomolecules in a similar manner .

Cellular Effects

Compounds with similar structures have shown to inhibit the formation of blood vessels in vivo in a chick chorioallantoic membrane (CAM) model . This suggests that this compound may have similar effects on cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully known. It is known that similar compounds have shown to provide ATP-competitive, nano-molar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Similar compounds have shown to exhibit differential migration and band intensities in DNA binding/cleavage assays . This suggests that this compound may have similar temporal effects in laboratory settings .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not yet fully known. Similar compounds have shown significant anti-angiogenic and DNA cleavage activities at certain dosages . This suggests that this compound may have similar dosage effects in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully known. Similar compounds have shown to undergo hydroxylation at the 5’ position of the pyrimidine ring . This suggests that this compound may be involved in similar metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Similar compounds have shown to be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Similar compounds have shown to localize in specific compartments or organelles within the cell .

特性

IUPAC Name |

N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3S/c24-16(15-3-8-18-9-4-15)19-7-2-14-27(25,26)23-12-10-22(11-13-23)17-20-5-1-6-21-17/h1,3-6,8-9H,2,7,10-14H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRMHEFBDWWDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980926.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2980927.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2980928.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2980933.png)

![N-(3,4-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2980940.png)